Cas no 2229666-99-1 (5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene)
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene
- EN300-1976950
- 2229666-99-1
-
- Inchi: 1S/C10H10ClNO4/c1-15-9-6-8(11)5-7(10(9)16-2)3-4-12(13)14/h3-6H,1-2H3/b4-3+
- InChI Key: KHDQGRXVEBKFRI-ONEGZZNKSA-N
- SMILES: ClC1C=C(C(=C(/C=C/[N+](=O)[O-])C=1)OC)OC
Computed Properties
- Exact Mass: 243.0298355g/mol
- Monoisotopic Mass: 243.0298355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 64.3Ų
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1976950-0.05g |
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene |
2229666-99-1 | 0.05g |
$528.0 | 2023-09-16 | ||
| Enamine | EN300-1976950-0.1g |
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene |
2229666-99-1 | 0.1g |
$553.0 | 2023-09-16 | ||
| Enamine | EN300-1976950-0.25g |
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene |
2229666-99-1 | 0.25g |
$579.0 | 2023-09-16 | ||
| Enamine | EN300-1976950-0.5g |
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene |
2229666-99-1 | 0.5g |
$603.0 | 2023-09-16 | ||
| Enamine | EN300-1976950-1.0g |
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene |
2229666-99-1 | 1g |
$785.0 | 2023-05-25 | ||
| Enamine | EN300-1976950-2.5g |
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene |
2229666-99-1 | 2.5g |
$1230.0 | 2023-09-16 | ||
| Enamine | EN300-1976950-5.0g |
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene |
2229666-99-1 | 5g |
$2277.0 | 2023-05-25 | ||
| Enamine | EN300-1976950-10.0g |
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene |
2229666-99-1 | 10g |
$3376.0 | 2023-05-25 | ||
| Enamine | EN300-1976950-1g |
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene |
2229666-99-1 | 1g |
$628.0 | 2023-09-16 | ||
| Enamine | EN300-1976950-5g |
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene |
2229666-99-1 | 5g |
$1821.0 | 2023-09-16 |
5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene Related Literature
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene
Research Brief on 5-Chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene (CAS: 2229666-99-1) in Chemical and Biomedical Applications
5-Chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene (CAS: 2229666-99-1) is a nitroaromatic compound that has recently garnered attention in the chemical and biomedical research communities due to its unique structural features and potential applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery and development.
Recent studies have highlighted the compound's utility as a key intermediate in the synthesis of bioactive molecules. Its nitroethenyl group and chloro-dimethoxy substitution pattern make it a versatile scaffold for constructing more complex pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in developing novel kinase inhibitors, showing promising activity against several cancer cell lines.
In terms of pharmacological properties, preliminary in vitro assays have revealed that 5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene exhibits moderate antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 32-64 μg/mL. Researchers attribute this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by recent fluorescence microscopy studies. However, its exact mechanism of action remains under investigation.
The compound's potential in neurological applications has also emerged as an area of interest. A 2024 preclinical study reported in ACS Chemical Neuroscience found that derivatives of 5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene showed selective binding to σ-1 receptors, suggesting possible applications in neuroprotective therapies. The study noted that structural modifications at the nitroethenyl moiety significantly influenced receptor binding affinity.
From a chemical synthesis perspective, recent advances have improved the yield and purity of 5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene. A novel catalytic system using palladium nanoparticles supported on graphene oxide was reported to achieve 85% yield under mild conditions, representing a significant improvement over traditional methods. This development could facilitate broader adoption of the compound in pharmaceutical manufacturing.
Despite these promising findings, challenges remain in fully characterizing the compound's safety profile and optimizing its pharmacokinetic properties. Current research efforts are focusing on structure-activity relationship studies to enhance its therapeutic index while minimizing potential off-target effects. The compound's future applications will likely depend on these ongoing investigations and subsequent clinical evaluations.
2229666-99-1 (5-chloro-1,2-dimethoxy-3-(2-nitroethenyl)benzene) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)